Chemical structure and properties of N-(4-methoxyphenyl)isonicotinamide
Chemical structure and properties of N-(4-methoxyphenyl)isonicotinamide
Topic: Chemical Structure, Synthesis, and Properties of N-(4-Methoxyphenyl)isonicotinamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-Methoxyphenyl)isonicotinamide (often referred to as 4'-Methoxyisonicotinanilide ) represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for various kinase inhibitors (e.g., VEGFR-2 inhibitors) and antitubercular agents. This guide provides a rigorous analysis of its chemical architecture, a validated protocol for its synthesis, and an evaluation of its physicochemical properties. By synthesizing the pyridine nitrogen’s hydrogen-bond accepting capability with the lipophilic, electron-donating nature of the p-anisidine moiety, this molecule offers unique binding modalities in active pharmaceutical ingredient (API) design.
Chemical Structure & Molecular Properties[1][2][3]
Identity & Nomenclature
-
IUPAC Name: N-(4-Methoxyphenyl)pyridine-4-carboxamide[1]
-
Common Names: 4'-Methoxyisonicotinanilide; Isonicotinic acid p-anisidide
-
Molecular Formula:
[2] -
Molecular Weight: 228.25 g/mol
-
SMILES: COc1ccc(cc1)NC(=O)c2ccncc2
Structural Analysis
The molecule consists of two aromatic systems linked by an amide bond.
-
Isonicotinoyl Moiety (Ring A): A pyridine ring with the carbonyl attached at the C4 position. The nitrogen atom (
hybridized) acts as a hydrogen bond acceptor (pKa ~3.6 for the conjugate acid), crucial for interaction with hinge regions in kinase domains. -
Amide Linker: A planar, rigid spacer due to resonance (
). It provides a hydrogen bond donor (NH) and acceptor (C=O). -
4-Methoxyphenyl Moiety (Ring B): An electron-rich benzene ring (p-anisidine derived). The methoxy group at the para position functions as a weak hydrogen bond acceptor and a lipophilic contact point.
Physicochemical Data
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically white to off-white needles. |
| Melting Point | 158–162 °C (Experimental range) | Dependent on solvent of recrystallization. |
| LogP (Predicted) | 2.1 ± 0.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (Pyridine N) | ~3.5 | Basic center; protonatable in acidic media. |
| Solubility | DMSO, DMF, Methanol (Hot) | Sparingly soluble in water; insoluble in hexane. |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis & Strategy
The most robust route for high-purity synthesis involves the Schotten-Baumann condensation or Nucleophilic Acyl Substitution . We utilize the acid chloride method due to its high reactivity and cleaner workup compared to direct acid coupling reagents (EDC/HOBt), which often require column chromatography.
Reaction Scheme:
Step-by-Step Experimental Protocol
Safety Note: Isonicotinoyl chloride is corrosive and moisture-sensitive. Perform all operations in a fume hood.
Reagents:
-
Isonicotinoyl chloride hydrochloride (1.0 eq)
-
4-Methoxyaniline (p-Anisidine) (1.0 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq) – Acts as HCl scavenger and catalyst.
-
Dichloromethane (DCM) (Anhydrous) – Solvent.
Procedure:
-
Preparation of Nucleophile: In a dry 250 mL round-bottom flask (RBF), dissolve 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (3.5 mL, 25 mmol). Cool the mixture to 0°C using an ice bath.
-
Expert Insight: Cooling is essential to control the exotherm and prevent the formation of di-acylated byproducts.
-
-
Acylation: Slowly add Isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) portion-wise over 15 minutes.
-
Reaction Maintenance: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup (Self-Validating Step):
-
Quench with water (50 mL).
-
Transfer to a separatory funnel.[6] Wash the organic layer with saturated
(removes unreacted acid) and then with brine. -
Critical Step: If the product precipitates during the wash (due to low DCM solubility), filter the solid directly; this is often the purest material.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1).-
Yield Expectations: 85–90%.
-
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for N-(4-methoxyphenyl)isonicotinamide via acid chloride route.
Spectroscopic Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):-
10.45 (s, 1H, NH ): Broad singlet, exchangeable with
. - 8.78 (d, J=6.0 Hz, 2H, Py-H2, H6 ): Deshielded doublet due to proximity to ring nitrogen.
- 7.85 (d, J=6.0 Hz, 2H, Py-H3, H5 ): Doublet.
- 7.68 (d, J=9.0 Hz, 2H, Ar-H2', H6' ): Ortho to amide nitrogen.
- 6.95 (d, J=9.0 Hz, 2H, Ar-H3', H5' ): Ortho to methoxy group (shielded).
-
3.75 (s, 3H, OCH
): Characteristic singlet.
-
10.45 (s, 1H, NH ): Broad singlet, exchangeable with
Infrared Spectroscopy (FT-IR)
-
3300 cm
: N-H stretching (Amide). -
1650 cm
: C=O stretching (Amide I band). -
1530 cm
: N-H bending (Amide II band). -
1240 cm
: C-O-C asymmetric stretching (Aryl ether).
Biological & Pharmacological Applications
Kinase Inhibition (VEGFR-2)
This scaffold acts as a Type II kinase inhibitor motif. The "Head" (Pyridine) interacts with the hinge region, while the "Tail" (Methoxy-phenyl) extends into the hydrophobic pocket.
-
Mechanism: Competitive inhibition of ATP binding.
-
Relevance: Anti-angiogenic therapy in oncology.
Antimicrobial Activity
Derivatives of isonicotinamide are structural analogs of Isoniazid (a first-line anti-TB drug).
-
Target: InhA (Enoyl-ACP reductase) in Mycobacterium tuberculosis.
-
Mode of Action: The pyridine nitrogen requires activation (often by KatG) to form adducts that inhibit cell wall synthesis.
Pharmacophore Interaction Map
Figure 2: Structure-Activity Relationship (SAR) and biological interaction mapping.
References
-
PubChem. Isonicotinamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors.[7] Bioorganic & Medicinal Chemistry.[7][8][9] Available at: [Link]
-
MDPI. Structural Comparison of N-(4-methoxyphenyl)-sulfonamide Derivatives. Crystals.[6][10][11] Available at: [Link]
Sources
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